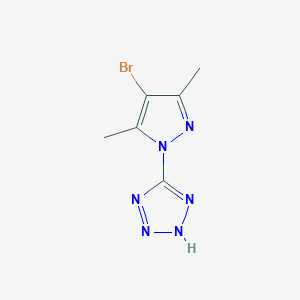
5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole
Vue d'ensemble
Description
5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole is a heterocyclic organic compound characterized by the presence of a pyrazole ring fused to a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with sodium azide under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of catalysts such as copper(I) iodide can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The bromine atom in the pyrazole ring can be oxidized to form a bromine oxide derivative.
Reduction: The tetrazole ring can undergo reduction to form aminotetrazole derivatives.
Substitution: The pyrazole and tetrazole rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Major Products Formed:
Bromine oxide derivatives
Aminotetrazole derivatives
Substituted pyrazole and tetrazole derivatives
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including antileishmanial and antimalarial properties. These properties make it a candidate for the development of new therapeutic agents.
Medicine: The compound and its derivatives are being investigated for their potential use in drug development, particularly in the treatment of parasitic infections.
Industry: In material science, the compound is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole exerts its effects involves the interaction with specific molecular targets. The bromine atom in the pyrazole ring can form halogen bonds with biological macromolecules, leading to the modulation of their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole
5-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole
5-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole
Uniqueness: 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole stands out due to the presence of the bromine atom, which imparts unique chemical and biological properties compared to its chloro, iodo, and non-halogenated counterparts. The bromine atom enhances the compound's reactivity and potential for forming halogen bonds, making it more versatile in various applications.
Propriétés
IUPAC Name |
5-(4-bromo-3,5-dimethylpyrazol-1-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN6/c1-3-5(7)4(2)13(10-3)6-8-11-12-9-6/h1-2H3,(H,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDCYJGULMDRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NNN=N2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654654 | |
| Record name | 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020248-97-8 | |
| Record name | 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















